molecular formula C21H30O6 B021122 6beta-Hydroxycortisol CAS No. 53-35-0

6beta-Hydroxycortisol

Cat. No.: B021122
CAS No.: 53-35-0
M. Wt: 378.5 g/mol
InChI Key: GNFTWPCIRXSCQF-DGNIKEFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6beta-Hydroxycortisol is an endogenous steroid and a metabolite of cortisol. It is produced in the human body by the enzyme cytochrome P450 3A4 (CYP3A4), which catalyzes the hydroxylation of cortisol at the 6beta position. This compound plays a significant role in the metabolism and clearance of cortisol and is often used as a biomarker for CYP3A4 activity .

Mechanism of Action

Target of Action

6β-Hydroxycortisol is an endogenous steroid and a metabolite of cortisol . Its primary target is the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) , which is a cytochrome p450-3A monooxygenase involved in the metabolism of a variety of exogenous and endogenous compounds .

Mode of Action

The enzyme CYP3A4 catalyzes the formation of 6β-Hydroxycortisol from cortisol . This interaction results in the conversion of cortisol, a glucocorticoid hormone involved in various physiological processes such as immune response and metabolism, into 6β-Hydroxycortisol .

Biochemical Pathways

The biochemical pathway involved is the metabolism of cortisol. In this pathway, cortisol is converted into 6β-Hydroxycortisol by the enzyme CYP3A4 in the liver and other tissues . The resulting 6β-Hydroxycortisol is then excreted in urine .

Pharmacokinetics

The pharmacokinetics of 6β-Hydroxycortisol involve its formation from cortisol by the action of CYP3A4 and its subsequent excretion in urine . The rate of this process can be influenced by drugs that induce or inhibit CYP3A4, thereby affecting the metabolism and clearance of cortisol .

Result of Action

The conversion of cortisol to 6β-Hydroxycortisol by CYP3A4 results in the clearance of cortisol from the body . This can affect various physiological processes regulated by cortisol, such as immune response and metabolism .

Action Environment

The action of 6β-Hydroxycortisol can be influenced by various environmental factors, such as the presence of drugs that induce or inhibit CYP3A4 . These drugs can accelerate or slow down the conversion of cortisol to 6β-Hydroxycortisol, thereby affecting its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

6beta-Hydroxycortisol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) catalyzes the formation of this compound from cortisol in the liver and other tissues . The resulting this compound is excreted in urine .

Cellular Effects

This compound levels may be affected by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various interactions. It is a substrate of the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins MATE1 and MATE-2K . These interactions influence the urinary excretion of this compound .

Temporal Effects in Laboratory Settings

It is known that the level of this compound is regulated by the activity of 6beta-hydroxysteroid dehydrogenase (CYP3A4) and other enzymes involved in cortisol metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathway of cortisol. The enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) catalyzes the formation of this compound from cortisol . This process occurs in the liver and other tissues .

Transport and Distribution

This compound is a substrate of the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins MATE1 and MATE-2K . These transporters play a significant role in the urinary excretion of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6beta-Hydroxycortisol can be synthesized through the hydroxylation of cortisol using CYP3A4 enzymes. The reaction typically involves the use of human liver microsomes or recombinant CYP3A4 enzymes in the presence of NADPH as a cofactor. The reaction conditions include maintaining a physiological pH and temperature to mimic the natural enzymatic environment .

Industrial Production Methods: Industrial production of this compound involves biotechnological processes using genetically engineered microorganisms expressing CYP3A4. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound. The product is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 6beta-Hydroxycortisol primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions due to the presence of multiple hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions at the hydroxyl groups.

Major Products:

Scientific Research Applications

6beta-Hydroxycortisol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Cortisol: The parent compound from which 6beta-Hydroxycortisol is derived.

    6alpha-Hydroxycortisol: Another hydroxylated metabolite of cortisol, differing in the position of the hydroxyl group.

    Cortisone: An oxidized form of cortisol with similar physiological roles.

Uniqueness: this compound is unique due to its specific hydroxylation at the 6beta position, which makes it a distinct biomarker for CYP3A4 activity. Unlike other metabolites, it provides specific insights into the enzyme’s function and its role in drug metabolism .

Properties

CAS No.

53-35-0

Molecular Formula

C21H30O6

Molecular Weight

378.5 g/mol

IUPAC Name

(10R,13S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,16?,18?,19-,20-,21-/m0/s1

InChI Key

GNFTWPCIRXSCQF-DGNIKEFHSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C(CC3C2C(C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O)O

SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O

53-35-0
174866-45-6

Synonyms

(6β,11β)-6,11,17,21-Tetrahydroxypregn-4-ene-3,20-dione; _x000B_6β,17-Dihydroxycorticosterone;  6β,11β,17α,21-Tetrahydroxypregn-_x000B_4-en-3,20-dione;  NSC 76163;  Hydrocortisone Impurity D (EP)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta-Hydroxycortisol
Reactant of Route 2
6beta-Hydroxycortisol
Reactant of Route 3
6beta-Hydroxycortisol
Reactant of Route 4
6beta-Hydroxycortisol
Reactant of Route 5
6beta-Hydroxycortisol
Reactant of Route 6
6beta-Hydroxycortisol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.